Cephapirin(1-)

描述

Classification as a Beta-Lactam Cephalosporin (B10832234)

Cephapirin (B1668819) is classified as a first-generation cephalosporin, a subgroup of the broader β-lactam class of antibiotics. mcmaster.cawikipedia.org This classification is based on its spectrum of antimicrobial activity, which is predominantly against Gram-positive bacteria like Staphylococcus and Streptococcus. wikipedia.orgnih.gov While it also shows activity against some Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, its efficacy against this group is more limited compared to later-generation cephalosporins. nih.govnih.gov The core of its structure features a β-lactam ring, which is the critical component responsible for its antibacterial properties. ontosight.ainih.gov

Semi-synthetic Derivation from Cephalosporium acremonium

Cephapirin is a semi-synthetic antibiotic, meaning it is derived from a naturally occurring compound that is then chemically modified. selleckchem.comnih.gov The foundational molecule, cephalosporin C, is a metabolic product of the fungus Cephalosporium acremonium (now known as Acremonium chrysogenum). ymaws.comgoogle.comslideshare.net Scientists modify the cephalosporin C structure to create various semi-synthetic derivatives, including Cephapirin, to enhance their antibacterial properties and pharmacokinetic profiles. google.com

Research Significance of Cephapirin and its Salt Forms (e.g., Cephapirin Sodium, Cephapirin Benzathine)

In research settings, Cephapirin and its salt forms, primarily Cephapirin Sodium and Cephapirin Benzathine, are of considerable interest. These salt forms are often used to improve the stability and solubility of the parent compound for administration and study. wisdomlib.org

Cephapirin Sodium is the sodium salt of Cephapirin and is noted for its solubility in water. ymaws.comnih.gov This property makes it suitable for parenteral administration in research studies investigating its efficacy against various bacterial infections. nih.gov Research has explored its effectiveness in treating infections in both human and veterinary medicine. nih.govnih.gov Studies have evaluated its in vitro activity against a range of bacteria, providing valuable data on its antimicrobial spectrum. nih.govclinisciences.commedchemexpress.com

Cephapirin Benzathine is another salt form where Cephapirin is combined with benzathine. tianmingpharm.com This formulation is practically insoluble in water and is designed to provide a long-acting effect. toku-e.com This characteristic is particularly significant in veterinary research, where it has been investigated for the treatment of conditions like endometritis in cattle and for preventing new intramammary infections in ewes. nih.govcabidigitallibrary.orgresearchgate.net Pharmacokinetic studies in animals, such as goats, have been conducted to understand the absorption, distribution, and elimination of this long-acting formulation. nih.gov

The study of these different forms allows researchers to understand how modifications to the chemical structure and formulation can impact the drug's behavior and effectiveness. This research is crucial for developing new therapeutic strategies and understanding the mechanisms of antibiotic action and resistance. tianmingpharm.com

Table 1: Research Findings on Cephapirin and its Salt Forms

Table 2: Compound Names Mentioned

Structure

3D Structure

属性

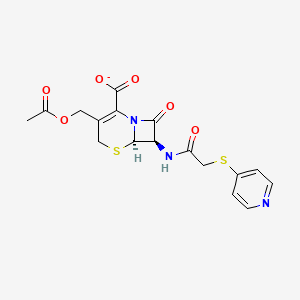

分子式 |

C17H16N3O6S2- |

|---|---|

分子量 |

422.5 g/mol |

IUPAC 名称 |

(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C17H17N3O6S2/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25)/p-1/t13-,16-/m1/s1 |

InChI 键 |

UQLLWWBDSUHNEB-CZUORRHYSA-M |

手性 SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)[O-] |

规范 SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)[O-] |

产品来源 |

United States |

Mechanism of Antimicrobial Action at the Molecular Level

Inhibition of Bacterial Cell Wall Synthesis

Cephapirin's efficacy stems from its ability to interfere with the formation of peptidoglycan, the primary structural component of the bacterial cell wall. This interference is achieved through a series of targeted molecular interactions.

The bactericidal activity of cephapirin (B1668819) is a direct result of its affinity for and binding to penicillin-binding proteins (PBPs). oup.comfrontiersin.org PBPs are a group of bacterial enzymes, specifically transpeptidases, that are located in the bacterial cytoplasmic membrane and are crucial for the final steps of peptidoglycan synthesis. oup.comnih.gov All β-lactam antibiotics, including cephapirin, share a structural similarity with the D-alanyl-D-alanine moiety of the peptidoglycan precursor, allowing them to bind to the active site of PBPs. researchgate.net This binding is covalent and effectively inactivates the enzyme. nih.gov

By binding to and inactivating PBPs, cephapirin directly interferes with the final transpeptidation step of peptidoglycan synthesis. researchgate.net This crucial step involves the cross-linking of adjacent peptidoglycan strands, a process that provides the cell wall with its necessary strength and rigidity. nih.gov The transpeptidase enzymes, which are PBPs, catalyze the formation of these cross-links. Their inhibition by cephapirin prevents the formation of a stable and functional cell wall.

In certain bacteria, such as Staphylococcus aureus, the peptidoglycan cross-linking involves a pentaglycine bridge. While cephapirin does not directly inhibit the enzymes responsible for synthesizing the pentaglycine chain itself (the Fem enzymes), its inhibition of the PBPs that catalyze the attachment of these bridges is the key mechanism. researchgate.netbohrium.com Therefore, the inhibition of pentaglycine crosslink catalysis is a direct consequence of the inactivation of PBP transpeptidase activity.

The inhibition of peptidoglycan synthesis leads to a compromised and weakened cell wall. researchgate.netnih.gov In the hypotonic environment typical for bacterial life, this weakened structure is unable to withstand the internal osmotic pressure of the cell. nih.gov This results in the uptake of water, swelling, and ultimately, cell lysis, leading to bacterial death. nih.gov

Dependence on Bacterial Growth Phase

The bactericidal action of cephapirin, like other β-lactam antibiotics, is most effective against actively dividing bacteria. bohrium.com This is because cell wall synthesis is a dynamic process that occurs primarily during bacterial growth and replication. bohrium.com In non-growing or slowly growing bacteria, the rate of peptidoglycan synthesis is significantly reduced, providing fewer targets for cephapirin and diminishing its efficacy. bohrium.com

Broad-Spectrum Activity Profile

Cephapirin is a broad-spectrum antibiotic, effective against a range of both Gram-positive and Gram-negative bacteria. oup.comnih.gov Its spectrum of activity is similar to that of cephalothin. nih.gov As a first-generation cephalosporin (B10832234), it generally exhibits strong activity against Gram-positive organisms and more limited activity against Gram-negative bacteria. oup.com

| Bacterium | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 0.09 - 12.5 | - | - |

| Escherichia coli | - | - | >64 |

| Arcanobacterium pyogenes | - | <0.06 | <0.06 |

| Fusobacterium necrophorum | - | ≤0.06 | ≤0.06 |

| Prevotella melaninogenicus | - | ≤0.06 | ≤0.06 |

Comparative In Vitro Antimicrobial Evaluation

In vitro evaluations have been crucial in positioning Cephapirin relative to other antibiotics. Multiple studies have compared its antimicrobial spectrum and potency against comparator drugs.

Cephapirin vs. Cephalothin : A significant clinical evaluation found that Cephapirin had activity equivalent to cephalothin against numerous strains of Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Staphylococcus aureus. nih.gov However, in studies with large inocula of penicillin-resistant S. aureus, cephalothin was shown to be more resistant to inactivation than Cephapirin. oup.com

Cephapirin vs. Ampicillin : When compared with ampicillin, Cephapirin demonstrates superior activity against Gram-positive bacteria. karger.comnih.gov It also shows a lack of sensitivity to staphylococcal β-lactamase and a lower sensitivity to β-lactamases produced by Gram-negative organisms, highlighting a key resistance advantage over ampicillin. karger.comnih.gov

Table 3: Summary of Comparative In Vitro Evaluations

| Comparator Drug | Gram-Positive Bacteria | Gram-Negative Bacteria | β-Lactamase Stability | Source(s) |

| Cephalothin | Equivalent activity against S. aureus. nih.gov Less effective with large inocula of penicillin-resistant S. aureus. oup.com | Equivalent activity against E. coli, K. pneumoniae, and P. mirabilis. nih.gov | Cephalothin is more resistant to inactivation by large inocula of S. aureus. oup.com | nih.govoup.com |

| Ampicillin | Cephapirin shows greater activity. karger.comnih.gov | No direct comparison of spectrum, but Cephapirin is less sensitive to their β-lactamases. nih.gov | Cephapirin is resistant to staphylococcal β-lactamase and less sensitive to Gram-negative β-lactamases. karger.comnih.gov | karger.comnih.gov |

Molecular and Genetic Mechanisms of Antimicrobial Resistance

Alterations in Penicillin-Binding Proteins (PBPs)

The bactericidal action of Cephapirin (B1668819) and other β-lactam antibiotics is achieved through the inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. mcmaster.caexplorationpub.comnih.gov Resistance can emerge when bacteria modify these target proteins. nih.gov

Reduced Affinity of Existing PBPs

A primary mechanism of resistance involves the modification of existing PBPs, leading to a decreased binding affinity for Cephapirin. nih.gov This can occur through point mutations in the genes encoding these proteins, which alter the structure of the binding pocket and hinder the antibiotic's ability to acylate the active site. auctoresonline.orgnih.gov For instance, studies on Escherichia coli have shown that substitutions at the 7-α position of the cephalosporin (B10832234) nucleus can significantly affect their affinity for various PBPs. oup.com While 7-α methoxy (B1213986) substitution in Cephapirin was found to decrease its affinity for PBPs 1a/1b and PBP3, it enhanced binding to PBPs 5/6. oup.com

The following table summarizes the affinities of Cephapirin and other β-lactams for the PBPs of E. coli K-12. The I50 value represents the concentration of the antibiotic required to reduce the binding of [14C]benzylpenicillin by 50%.

| Antibiotic | PBP-1a | PBP-1b | PBP-2 | PBP-3 | PBP-4 | PBP-5 | PBP-6 |

| Cephapirin | 10 | 17 | 3.3 | 120 | >250 | >250 | 6.4 |

| I50 (µg/ml) | |||||||

| Data sourced from a study on the affinities of penicillins and cephalosporins for the penicillin-binding proteins of Escherichia coli K-12. asm.org |

Acquisition of Beta-Lactam-Insensitive PBPs

Bacteria can also acquire genes that encode for novel PBPs with inherently low affinity for β-lactam antibiotics. nih.govasm.org A well-known example is the acquisition of the mecA gene in Staphylococcus aureus, which encodes for PBP2a. amcli.itmdpi.com This modified PBP can continue to function in cell wall synthesis even in the presence of β-lactam antibiotics that have inactivated the native PBPs. nih.gov This mechanism is a primary determinant of methicillin (B1676495) resistance in S. aureus (MRSA) and confers resistance to a broad range of β-lactams, including first-generation cephalosporins like Cephapirin. amcli.itmdpi.com

Inhibition of d-Alanine Carboxypeptidase Formation by Cephapirin

Research on Bacillus subtilis has revealed a nuanced interaction between Cephapirin and D-alanine carboxypeptidase, a type of PBP. nih.gov While Cephapirin was observed to bind to most PBPs, it did not bind to D-alanine carboxypeptidase. nih.gov However, at concentrations that led to bacterial cell death, Cephapirin was found to inhibit the formation of this enzyme. nih.gov Specifically, at a concentration of 0.1 µg/ml, Cephapirin inhibited the synthesis of D-alanine carboxypeptidase and caused the release of about 18% of the existing enzyme from the cell membrane into the surrounding medium. nih.gov This suggests that in addition to its direct effects on cell wall synthesis, Cephapirin may also impact the formation of the bacterial cytoplasmic membrane. nih.gov It is important to note that the inactivation of D-alanine carboxypeptidase by some cephalosporins is not in itself a lethal event for Bacillus subtilis. pnas.org

Permeability Barriers and Efflux Systems

The ability of Cephapirin to reach its PBP targets can be significantly hindered by the bacterial cell envelope, particularly in Gram-negative bacteria. nih.govnih.gov

Role of Outer Membrane and Porin Proteins in Gram-Negative Bacteria

Gram-negative bacteria possess an outer membrane that acts as a formidable permeability barrier to many antibiotics. auctoresonline.orgsemanticscholar.orgnih.gov Cephalosporins like Cephapirin must traverse this membrane, primarily through water-filled channels called porins, to reach the periplasmic space where the PBPs are located. nih.govauctoresonline.orgnih.gov Bacteria can develop resistance by altering these porin channels, for instance, by reducing the number of porin proteins or by modifying their structure to restrict the entry of the antibiotic. auctoresonline.orgnih.gov The physicochemical properties of the cephalosporin, such as its size, charge, and hydrophobicity, influence its ability to pass through these porin channels. nih.gov

Furthermore, Gram-negative bacteria can employ efflux pumps, which are transport proteins that actively expel antibiotics from the cell. nih.govscielo.brbristol.ac.uk These pumps can work in concert with the outer membrane barrier to reduce the intracellular concentration of the antibiotic, preventing it from reaching effective levels at its target site. bristol.ac.ukcecam.org In many Gram-negative bacteria, these efflux systems are complex, tripartite structures that span the inner membrane, the periplasm, and the outer membrane, directly pumping the drug out of the cell. scielo.br

Environmental Dimensions of Resistance Acquisition

The development and dissemination of antimicrobial resistance are not confined to clinical settings; the natural environment plays a crucial and complex role as both a reservoir and a pathway for the evolution and transfer of resistance determinants. The introduction of antibiotics like Cephapirin into the environment through various routes creates a selective pressure that can foster the emergence and spread of resistant bacterial populations.

The primary route for Cephapirin's entry into the environment is through agricultural practices, particularly in the dairy industry. nih.govresearchgate.net Following administration to cattle, Cephapirin and its metabolites are excreted in urine and feces. nih.govresearchgate.netresearchgate.net The subsequent use of animal manure as a fertilizer leads to the direct contamination of soil and water systems with the antibiotic. nih.govresearchgate.netmdpi.com This introduction, even at sub-lethal concentrations, can exert selective pressure on the native microbial communities, favoring the survival and proliferation of bacteria that are intrinsically resistant or have acquired resistance genes. nih.govdellait.comresearchgate.nettandfonline.comebsco.com

Research has quantified the excretion of Cephapirin in dairy cows, providing insight into the initial environmental loading. Studies have detected Cephapirin in the feces and urine of treated cows, with concentrations varying based on the time since administration. nih.govresearchgate.net For instance, one study detected Cephapirin at 2.04 and 2.12 µg kg⁻¹ in feces collected 4 and 6 hours after administration, while concentrations in urine were significantly higher, reaching up to 480 µg L⁻¹. nih.govresearchgate.net

Once in the environment, the persistence of Cephapirin is influenced by various physicochemical factors. dellait.com Research on dairy manure slurries has demonstrated that both temperature and pH play a significant role in the degradation of the compound.

Table 1: Research Findings on Cephapirin Concentrations in Dairy Cow Excreta

| Sample Type | Time Post-Administration | Concentration | Reference |

|---|---|---|---|

| Feces | 4 hours | 2.04 µg kg⁻¹ | nih.govresearchgate.net |

| Feces | 6 hours | 2.12 µg kg⁻¹ | nih.govresearchgate.net |

| Urine | 4 hours | 133 µg L⁻¹ | nih.govresearchgate.net |

| Urine | 8 hours | 480 µg L⁻¹ | nih.govresearchgate.net |

The environmental presence of Cephapirin contributes to a broader landscape of antibiotic resistance through several mechanisms. The most significant of these is the selection for and horizontal transfer of antibiotic resistance genes (ARGs) among environmental bacteria. mdpi.comtandfonline.comusda.gov Soil and manure are recognized as hotspots for horizontal gene transfer (HGT), where dense and diverse bacterial populations facilitate the exchange of mobile genetic elements (MGEs) such as plasmids, transposons, and integrons. mdpi.comtandfonline.comwho.intresearchgate.net These MGEs can carry genes conferring resistance to β-lactam antibiotics, including cephalosporins. The cfxA gene, for example, encodes a β-lactamase that can inactivate Cephapirin. tandfonline.com While some studies have investigated the abundance of such genes in response to Cephapirin use, the direct causal links in complex environmental settings are still being fully elucidated. tandfonline.com

Furthermore, the presence of one antibiotic can select for resistance to others, a phenomenon known as cross-resistance. researchgate.net The selective pressure exerted by Cephapirin can therefore contribute to the maintenance and spread of a diverse pool of ARGs in the environment, not limited to those providing resistance to cephalosporins alone. who.int

Wastewater treatment plants (WWTPs) also represent a critical nexus in the environmental dimension of antibiotic resistance. researchgate.netmdpi.com These facilities receive inputs from various sources, including hospitals and pharmaceutical manufacturing, which can contain Cephapirin and other antibiotics. nih.govnasjournal.org.ng The conditions within WWTPs, characterized by high bacterial density and nutrient availability, can be conducive to HGT, potentially amplifying the prevalence of resistance genes before the treated effluent is discharged into receiving waters. mdpi.comcdc.gov

Table 2: Factors Influencing Cephapirin Degradation in Dairy Manure Slurry

| Factor | Condition | Observation | Reference |

|---|---|---|---|

| Temperature | Higher temperatures (35°C and 55°C) compared to 10°C | Faster degradation of Cephapirin | dellait.com |

| pH | Alkaline conditions (pH 9 and 12) compared to neutral (pH 7) or acidic (pH 5) | Lower concentrations of Cephapirin on day 1 | dellait.com |

Metabolism and Chemical Degradation Pathways

Characterization of Metabolic Products

The metabolism of cephapirin (B1668819) primarily involves the deacetylation of the parent compound, leading to the formation of a major, microbiologically active metabolite.

Identification of Desacetylcephapirin (B1204039) as the Principal Metabolite

The principal metabolite of cephapirin is desacetylcephapirin. nih.govpharmacompass.comresearchgate.net This transformation occurs through the hydrolysis of the acetyl group at the C-3 position of the cephalosporin (B10832234) nucleus. Studies in various species, including mice, rats, dogs, and humans, have consistently identified desacetylcephapirin as the major metabolic product in plasma and urine. nih.govasm.org The deacetylation process is not only hepatic but also occurs in the kidneys, which play a role in both the excretion and metabolism of cephapirin. researchgate.netnih.gov

In bovine milk, desacetylcephapirin has been identified as a major residue, persisting for about as long as the parent drug. nih.govresearchgate.netresearchgate.netnih.gov The formation of desacetylcephapirin can be achieved synthetically by incubating cephapirin in bovine milk and serum at 37°C. nih.govresearchgate.net While desacetylcephapirin exhibits antimicrobial activity, it is approximately half as potent as the parent compound, cephapirin. pharmacompass.com

Table 1: Comparative Metabolism of Cephapirin in Different Species

| Species | Primary Metabolite | Key Findings |

| Humans | Desacetylcephapirin | The extent of deacetylation is less than in rodents and dogs. nih.gov |

| Dogs | Desacetylcephapirin | The rate of deacetylation is intermediate between rodents and humans. nih.gov |

| Rats | Desacetylcephapirin | A high rate of deacetylation is observed. nih.gov A trace amount of cephapirin lactone was also found in rat urine. asm.org |

| Mice | Desacetylcephapirin | A high rate of deacetylation is observed. nih.gov |

| Cattle (Bovine) | Desacetylcephapirin | It is a major residue in milk, along with the parent drug. nih.govresearchgate.netresearchgate.netnih.gov |

This table summarizes the primary metabolite of Cephapirin across different species based on available research findings.

Investigation of Cephapirin Lactone

Cephapirin lactone is another identified metabolite and degradation product of cephapirin. nih.govmedkoo.commedchemexpress.com Its formation can occur following the deacetylation of cephapirin to desacetylcephapirin. The resulting hydroxy acid can then undergo cyclization to form cephapirin lactone. researchgate.net In some studies, cephapirin lactone has been detected as a trace component in the urine of rats administered cephapirin. asm.org It has also been identified in bovine milk samples from cows treated with cephapirin. researchgate.netnih.gov

Hydrolytic Degradation in Aqueous Media

Cephapirin is susceptible to hydrolytic degradation, a process significantly influenced by the pH and temperature of the aqueous environment.

Instability in Alkaline and High-Temperature Environments

Cephapirin demonstrates significant instability in alkaline conditions and at elevated temperatures. researchgate.net The β-lactam ring, a core structural feature of cephalosporins, is prone to hydrolysis under these conditions. researchgate.netreading.ac.uk In highly alkaline environments (pH > 11), cephapirin degrades rapidly, often within minutes. uni-due.denih.gov Similarly, high temperatures accelerate the degradation process. researchgate.net For instance, in dairy cattle manure, the concentration of cephapirin decreased more rapidly at temperatures of 35°C and 55°C compared to 10°C. dellait.com

Influence of pH on Degradation Rates

The rate of cephapirin degradation is highly dependent on the pH of the solution. uni-due.denih.gov While relatively stable in neutral to slightly acidic conditions, its degradation is significantly accelerated in alkaline environments. researchgate.netdellait.com Studies have shown that cephapirin degrades almost completely in an alkaline environment. researchgate.net In buffered solutions at a neutral pH of 7 and a temperature of 22 ± 1°C, cephapirin has a half-life of approximately 3 days. nih.gov However, in an alkaline environment with a pH of 12, degradation is immediate and complete. researchgate.net The hydrolysis of the β-lactam ring is the primary mechanism of degradation under alkaline conditions. reading.ac.uk

Table 2: Effect of pH on Cephapirin Stability

| pH Condition | Stability | Degradation Rate |

| Acidic (pH < 7) | Relatively Stable | Slower degradation compared to alkaline conditions. |

| Neutral (pH ≈ 7) | Moderately Stable | Half-life of approximately 3 days at 22°C. nih.gov |

| Alkaline (pH > 8) | Unstable | Rapid degradation, immediate at pH 12. researchgate.netuni-due.denih.gov |

This table illustrates the stability and degradation rate of Cephapirin across different pH conditions as reported in scientific literature.

Phototransformation Mechanisms

Cephapirin is susceptible to phototransformation, primarily through direct photolysis. capes.gov.brnih.gov This process involves the absorption of light, leading to the chemical alteration of the molecule. The half-life of cephapirin under direct photolysis has been reported to be approximately 3.9 hours. capes.gov.brnih.gov The primary phototransformation pathway for cephapirin involves decarboxylation. capes.gov.brnih.gov It is important to note that the speciation of cephapirin, which is pH-dependent, does not significantly influence its direct photolysis rates. nih.gov

Direct Photolysis Pathways

Direct photolysis, the process of chemical breakdown by direct absorption of light, is a primary elimination pathway for Cephapirin in aqueous environments. researchgate.netnih.govcapes.gov.brdatapdf.com Studies have shown that Cephapirin predominantly undergoes direct photolysis with a reported half-life of 3.9 hours in surface water. researchgate.netnih.govcapes.gov.brdatapdf.comresearchgate.net This process is particularly significant in conditions where the pH is below 6.5. unito.itnih.gov

However, the efficiency of direct photolysis is considerably reduced in certain environmental compartments. For instance, direct photodegradation is considered an insignificant degradation route for Cephapirin that has migrated into soil or turbid water, where light penetration is limited. apvma.gov.au In simulated water disinfection scenarios using UV light at a wavelength of 254 nm, Cephapirin demonstrates rapid degradation. nih.gov Research conducted in river water also points to a faster photodegradation rate compared to buffered solutions, emphasizing the role of radiation in the depletion of cephalosporins in aquatic settings. nih.gov

Photolysis Data for Cephapirin

| Condition | Pathway | Half-life (t½) | Reference |

|---|---|---|---|

| Surface Water | Direct Photolysis | 3.9 hours | researchgate.netnih.govcapes.gov.br |

| River Water | Photodegradation | Faster than in buffered solutions | nih.gov |

| Soil/Turbid Water | Direct Photodegradation | Unlikely to be significant | apvma.gov.au |

Transformation vs. Complete Mineralization

Research indicates that the direct photolysis of Cephapirin results in chemical transformation rather than complete mineralization. researchgate.netnih.govcapes.gov.br This means the parent compound is altered into various byproducts, but not entirely broken down into basic inorganic constituents like carbon dioxide and water. researchgate.netnih.govcapes.gov.br

A significant finding is that the phototransformation byproducts of Cephapirin can be less susceptible to further photolysis and may exhibit increased toxicity compared to the original compound. researchgate.netnih.govcapes.gov.brkpi.ua While some advanced oxidation processes, such as photocatalysis, have the potential for complete mineralization of antibiotic pollutants, the direct photolysis observed for Cephapirin in natural water systems primarily leads to the formation of persistent transformation products. kpi.uatandfonline.com

Biotransformation Processes

In biological systems, Cephapirin undergoes partial metabolism. nih.gov The primary biotransformation pathway involves the deacetylation of the parent molecule to form desacetylcephapirin. apvma.gov.aunih.govymaws.comasm.org This metabolic process occurs in the liver, kidneys, and even in the plasma. nih.govasm.org Desacetylcephapirin itself retains a portion of the antibacterial activity of the parent compound. nih.gov

Studies in laboratory animals and humans have consistently identified desacetylcephapirin as the main metabolite excreted in urine. asm.org In dairy cattle, Cephapirin and its active metabolites are largely excreted in urine within 72 hours of administration. apvma.gov.au The main metabolite found is desacetylcephapirin. apvma.gov.au When Cephapirin is exposed to kidney extract, it degrades completely and instantaneously, yielding both previously reported metabolites and newly identified products. researchgate.netnih.govwur.nl Despite these metabolic pathways, cephalosporins like Cephapirin are generally considered difficult to eliminate through biotransformation and soil sorption due to their chemical properties. researchgate.netfrontiersin.org The presence of Cephapirin in soil can also influence the composition and function of microbial communities. frontiersin.orgresearchgate.net

Structural Elucidation of Degradation Byproducts

Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR), have been employed to identify the structures of Cephapirin's degradation byproducts. researchgate.netnih.govnih.govacs.org

In studies of bovine milk from cows treated with Cephapirin, several metabolites and degradants have been identified. nih.govacs.org These include the parent drug, its primary metabolite desacetylcephapirin, as well as cephapirin lactone, hydrolyzed cephapirin, and a reduced cephapirin lactone not previously reported. nih.govacs.org Methylcephapirin has also been detected, possibly as a trace contaminant from the drug's formulation. nih.govacs.org Research on degradation in alkaline conditions and in kidney extract has further identified products like cephapirin lactone (PIR-4) and hydrolyzed cephapirin lactone (PIR-6). researchgate.net

Identified Degradation Byproducts of Cephapirin

| Byproduct Name | Matrix/Condition Found | Reference |

|---|---|---|

| Desacetylcephapirin | Plasma, Liver, Kidneys, Urine, Milk, Kidney Extract | nih.govymaws.comasm.orgnih.govacs.org |

| Cephapirin Lactone | Milk, Alkaline Solution, Kidney Extract | researchgate.netnih.govacs.org |

| Hydrolyzed Cephapirin | Milk | nih.govacs.org |

| Reduced Cephapirin Lactone | Milk | nih.govacs.org |

| Hydrolyzed Cephapirin Lactone | Alkaline Solution, Kidney Extract | researchgate.net |

| Methylcephapirin | Milk | nih.govacs.org |

Environmental Fate and Transformation Dynamics

Sources of Environmental Loading

The primary pathways through which Cephapirin (B1668819) enters the environment are linked to its use in animal agriculture and its production.

A significant source of environmental loading of Cephapirin is through the excretion of the compound from treated livestock. plos.org Following administration, such as intramammary infusion in dairy cows, Cephapirin and its metabolites are eliminated from the body via urine and feces. plos.orgusda.gov Studies have shown that urine is the principal route for Cephapirin excretion in dairy cows. nih.govplos.org

Research has quantified the excretion of Cephapirin in dairy cows, revealing high concentrations in urine and trace amounts in feces. plos.orgnih.gov Peak urinary excretion typically occurs on the first day after administration and then declines sharply. plos.orgusda.gov The prolonged excretion, lasting for at least three days, means that manure from treated animals is a continuous source of the antibiotic to the environment, especially when land-applied as fertilizer. plos.orgusda.gov This application to agricultural lands can lead to the contamination of soil and potentially water resources. plos.org

| Excretion Pathway | Detected Concentration Range | Peak Excretion Timing | Primary Route |

| Urine | 133 to 480 µg/L plos.orgnih.gov | Day 1 post-infusion (2.69 mg) plos.orgusda.gov | Yes nih.govplos.org |

| Feces | Trace amounts (µg/kg) plos.orgnih.gov | - | No |

This table summarizes data on Cephapirin excretion in dairy cows following intramammary infusion.

Wastewater from pharmaceutical manufacturing plants is another significant point source for the entry of antibiotics, including Cephapirin, into the environment. nih.govfao.org The manufacturing process can lead to the presence of active pharmaceutical ingredients (APIs) in the effluent. nih.govmdpi.com Even after treatment, conventional wastewater treatment plants (WWTPs) may not completely remove these compounds, leading to their discharge into receiving water bodies like rivers. nih.govfao.org The presence of Cephapirin in the cleaning solutions of manufacturing reactors highlights the potential for its release. mdpi.com While specific discharge data for Cephapirin is limited, the general issue of pharmaceutical pollution from manufacturing is a recognized environmental concern. pnas.orgwho.int

Persistence and Mobility in Environmental Compartments

Once in the environment, the behavior of Cephapirin is governed by its persistence (how long it lasts) and mobility (how it moves through different environmental matrices). oregonstate.edu

In soil, the mobility of antibiotics is influenced by their tendency to adsorb to soil particles. Cephalosporins generally have low octanol-water partition coefficients (Kow), suggesting they are less likely to adsorb to soil and more likely to be mobile. frontiersin.org This mobility creates a potential for them to leach from the soil and enter groundwater or be transported to surface waters via runoff. umweltbundesamt.demdpi.com However, the actual mobility can be complex and depends on soil properties like organic matter content and texture. mdpi.com

In aquatic ecosystems, hydrolysis and photolysis are considered the main processes that break down Cephapirin. researchgate.net Studies have shown that Cephapirin is moderately stable in buffered solutions at neutral pH and ambient temperature, with a half-life of about 3 days. nih.gov In natural river water, the hydrolysis half-life was found to be similar, at around 4.2 days. nih.gov The presence of Cephapirin has been detected in various aquatic environments, including hospital wastewater and rivers, though typically at low concentrations (ng/L range). researchgate.netuni-due.de

The rate at which Cephapirin degrades in the environment is not constant but is influenced by a combination of physical, chemical, and biological factors.

Concentration: The initial concentration of the antibiotic can affect its degradation rate. frontiersin.org

Microorganisms: Microbial activity is a key driver of degradation for many organic compounds. oregonstate.edu In the context of Cephapirin, fecal microbes play a critical role in its breakdown. plos.org The presence of the enzyme β-lactamase in bacteria can lead to the hydrolysis and inactivation of cephalosporins. plos.orgnih.gov Composting manure under thermophilic conditions (>55°C) has been shown to be effective in removing Cephapirin. usda.gov

Light: Photodegradation, or breakdown by light, is a significant elimination process for Cephapirin in surface waters. researchgate.netnih.gov Cephapirin mainly undergoes direct photolysis, with a reported half-life of 3.9 hours under simulated sunlight. nih.govcapes.gov.br This process can be influenced by the presence of other substances in the water, such as dissolved organic matter. researchgate.net

Temperature: Temperature influences the rate of both chemical and biological degradation processes. frontiersin.orgnih.gov Higher temperatures generally accelerate the degradation of Cephapirin. frontiersin.orgfrontiersin.org In dairy manure slurries, degradation was faster in mesophilic (35°C) and thermophilic (55°C) conditions compared to psychrophilic (10°C) conditions. researchgate.net

pH: The acidity or alkalinity of the medium significantly affects Cephapirin's stability. Cephalosporins are known to be unstable in alkaline conditions (pH > 8.0). researchgate.net Cephapirin degrades rapidly at pH values above 11. nih.govresearchgate.net Increasing the pH of dairy manure to alkaline levels (pH 9 and 12) has been shown to accelerate its degradation. researchgate.netreading.ac.uk

| Factor | Effect on Cephapirin Degradation | Key Findings |

| Microorganisms | Accelerates degradation | Fecal microbes and β-lactamase enzymes are crucial for breakdown. plos.orgnih.gov |

| Light (Photolysis) | Accelerates degradation | Half-life of 3.9 hours via direct photolysis in water. nih.govcapes.gov.br |

| Temperature | Accelerates degradation | Degradation is faster at higher temperatures (e.g., 35°C and 55°C). frontiersin.orgresearchgate.net |

| pH | Accelerates degradation at high pH | Highly unstable and degrades rapidly at pH > 11. nih.govresearchgate.net |

This table summarizes the influence of various environmental factors on the degradation kinetics of Cephapirin.

Role of Chemical Speciation (e.g., pH-Dependent Anionic Forms)

The chemical form, or speciation, of Cephapirin in the environment is crucial as it affects its properties and behavior. uni-due.de Cephapirin has multiple ionizable groups, and its structure changes depending on the pH of the surrounding medium. researchgate.net

Experimental studies have determined the acid dissociation constants (pKa) for Cephapirin to be approximately 2.74 (for the carboxylic acid group) and 5.13 (for the pyridinium (B92312) ring). uni-due.de This means that in the typical pH range of most biological and environmental systems (pH 6 to 7.5), Cephapirin will exist predominantly as an anionic (negatively charged) species. uni-due.deresearchgate.net While this speciation is fundamental to its environmental behavior, studies have shown that for Cephapirin, the different ionic species exhibit similar degradation rates under direct photolysis. nih.gov However, the pH itself, by dictating the stability of the β-lactam ring, plays a more direct and significant role in its chemical degradation through hydrolysis, especially under alkaline conditions. nih.govnih.gov

Ecological Consequences of Environmental Residues

The introduction of antibiotics into the environment, even at sub-lethal concentrations, can have profound ecological consequences. One of the most significant of these is the contribution to the development and spread of antibiotic resistance, a global health crisis. Residues of the first-generation cephalosporin (B10832234) antibiotic, cephapirin, primarily used in veterinary medicine for dairy cattle, have been detected in the environment and are implicated in the dissemination of antibiotic resistance genes (ARGs).

Contribution to the Dissemination of Antibiotic Resistance Genes in the Environment

The presence of cephapirin in the environment, largely through the application of manure from treated animals to agricultural lands, creates a selective pressure on soil and water microbial communities. researchgate.net This pressure can lead to the proliferation of bacteria that are naturally resistant to cephapirin and the promotion of mechanisms that facilitate the spread of resistance genes throughout the microbial population.

One of the primary ways cephapirin contributes to the environmental resistome is by selecting for bacteria that carry specific resistance genes. A notable example is the increased abundance of the ampC gene, which codes for a β-lactamase enzyme capable of degrading β-lactam antibiotics like cephapirin. vt.edu Studies have shown a significant increase in the abundance of the ampC gene in soils exposed to manure from dairy cows treated with cephapirin. vt.edunih.gov This direct selection pressure not only enriches for genes conferring resistance to cephapirin but can also lead to shifts in the composition of the soil microbial community. Research has documented a greater prevalence of the genus Acinetobacter, a group of bacteria known for its resistance to cephalosporins, in soils with a history of manure application from cephapirin-treated cattle. vt.edu

The concentrations of cephapirin excreted in the urine of treated dairy cows can be significant, sometimes overlapping with or exceeding the Minimum Inhibitory Concentration (MIC) values for certain bacterial species. researchgate.net This creates a potent selective environment where susceptible bacteria are inhibited or killed, while resistant strains thrive and multiply, thereby increasing the prevalence of ARGs in the environment. researchgate.net

While the direct link between cephapirin and the selection of β-lactam resistance genes like ampC is evident, the broader impact on the dissemination of other ARGs is more complex. The phenomenon of co-selection, where the presence of one antibiotic selects for resistance to other classes of antibiotics, is a significant concern. researchgate.net This can occur when genes for different types of resistance are located on the same mobile genetic element, such as a plasmid. researchgate.net Although specific research on cephapirin-driven co-selection is limited, the principle suggests that its presence could inadvertently promote the persistence and spread of a wider array of ARGs.

A study investigating the effects of cephapirin in dairy manure slurries on the abundance of several ARGs, including the β-lactam resistance gene cfxA, the tetracycline (B611298) resistance gene tet(W), and the macrolide resistance gene mefA, did not find a direct correlation between the degradation of cephapirin and the abundance of these genes. researchgate.netapvma.gov.aumdpi.com This suggests that the dynamics of ARG dissemination are multifaceted and influenced by various environmental factors such as temperature and pH, which can affect both antibiotic degradation and bacterial population dynamics. researchgate.netapvma.gov.aumdpi.com

The role of cephapirin in promoting the horizontal gene transfer (HGT) of ARGs is another critical aspect of its environmental impact. HGT allows for the rapid spread of resistance genes between different bacterial species and even genera, greatly accelerating the evolution of multidrug-resistant bacteria. researchgate.net While the presence of antibiotics is known to be a stressor that can induce HGT, direct evidence specifically linking cephapirin to increased rates of HGT in the environment is an area that requires further research. However, the selection for bacteria carrying mobile genetic elements with ARGs, as a consequence of cephapirin exposure, is a plausible mechanism for its contribution to the broader dissemination of antibiotic resistance.

Furthermore, the transformation products of cephapirin must be considered. While some degradation products of cephalosporins are inactive, others, such as desacetyl-cephapirin, can retain antibiotic activity. mdpi.com The potential for these transformation products to also exert selective pressure on environmental microbial communities and contribute to the spread of ARGs is a possibility that warrants further investigation.

The following table summarizes key research findings on the impact of cephapirin on antibiotic resistance in the environment.

| Research Focus | Key Findings | Environmental Compartment | Relevant ARGs/Bacteria | Citations |

| Selection Pressure | Increased abundance of the β-lactamase gene ampC in soils exposed to manure from cephapirin-treated cows. | Soil | ampC | vt.edunih.gov |

| Microbial Community Shifts | Increased relative abundance of the cephapirin-resistant genus Acinetobacter in manured soils. | Soil | Acinetobacter | vt.edu |

| Antibiotic Concentration | Urinary concentrations of cephapirin from treated cows can exceed MIC values for some bacteria, indicating a potential for selection pressure. | Manure/Soil | - | researchgate.net |

| ARG Persistence in Manure | No significant correlation was found between cephapirin degradation and the abundance of cfxA, tet(W), and mefA genes in dairy manure slurries, suggesting a complex relationship influenced by other environmental factors. | Manure | cfxA, tet(W), mefA | researchgate.netapvma.gov.aumdpi.com |

Advanced Analytical Methodologies for Cephapirin 1 Research

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Modern analytical laboratories widely employ high-resolution LC-MS for the analysis of Cephapirin(1-). These methods are essential for ensuring that pharmaceutical products are free from cross-contamination and for studying the environmental fate of this antibiotic.

Development and Validation of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Methods

The development of ultra-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods has significantly advanced the analysis of Cephapirin(1-). These methods are highly sensitive and reproducible, making them ideal for detecting trace levels of the antibiotic. nih.goveuropeanpharmaceuticalreview.com The validation of these methods is performed according to stringent guidelines, such as those from the International Council for Harmonisation (ICH), ensuring their specificity, linearity, precision, accuracy, and robustness. dntb.gov.uaresearchgate.net

A key advantage of UHPLC-MS/MS is its ability to provide highly specific and quantitative measurements of very low levels of analytes. nih.gov This is particularly important in the pharmaceutical industry for monitoring cross-contamination in manufacturing facilities. nih.goveuropeanpharmaceuticalreview.com The combination of the high separation efficiency of UHPLC with the sensitive and selective detection of tandem mass spectrometry allows for the reliable quantification of Cephapirin(1-) at parts-per-billion (ppb) levels. nih.govresearchgate.net For instance, a validated UHPLC-MS/MS method demonstrated a limit of detection (LOD) of 0.15 ppb and a limit of quantification (LOQ) of 0.4 ppb for Cephapirin (B1668819) in reactor rinse solutions. nih.govnih.gov

Quantification in Complex Biological and Environmental Matrices (e.g., Feces, Urine, Rinse Solutions)

UHPLC-MS/MS methods have been successfully developed and validated for the quantification of Cephapirin(1-) in a variety of complex matrices. These include pharmaceutical rinse solutions, as well as biological and environmental samples like bovine feces and urine. nih.govnih.govplos.org The ability to accurately measure Cephapirin(1-) in these matrices is critical for assessing potential environmental contamination from livestock and ensuring the safety of pharmaceutical manufacturing processes. plos.org

For example, a robust method involving extraction with a phosphate (B84403) buffer and methanol (B129727), followed by solid-phase extraction (SPE) clean-up and UPLC-MS/MS analysis, has been established for quantifying Cephapirin in bovine feces and urine. nih.gov This method achieved low limits of quantification (LOQ), specifically 4.02 µg/kg for feces and 0.96 µg/L for urine, demonstrating its high sensitivity. nih.govplos.org The recovery rates for this method were greater than 60% for feces and over 80% for urine, with acceptable intra- and inter-day variations of less than 10%. nih.gov In another application, a sensitive UHPLC-MS/MS method was developed to detect trace amounts of Cephapirin in cleaning rinse solutions from pharmaceutical reactors, highlighting the technique's versatility. europeanpharmaceuticalreview.com

Table 1: Quantification of Cephapirin in Various Matrices using LC-MS/MS

| Matrix | Extraction/Clean-up Method | Analytical Method | Limit of Quantification (LOQ) | Recovery |

|---|---|---|---|---|

| Bovine Feces | Phosphate buffer and methanol extraction, SPE clean-up | UPLC-MS/MS | 4.02 µg/kg | >60% |

| Bovine Urine | Phosphate buffer and methanol extraction, SPE clean-up | UPLC-MS/MS | 0.96 µg/L | >80% |

| Reactor Rinse Solution | Direct injection | UHPLC-MS/MS | 0.4 ppb | Not Reported |

Optimization of Chromatographic Conditions (e.g., Column Chemistry, Mobile Phase, Temperature)

The optimization of chromatographic conditions is a critical step in developing a reliable UHPLC-MS/MS method for Cephapirin(1-) analysis. This involves a systematic evaluation of various parameters to achieve the best separation and sensitivity.

Column Chemistry: Different column chemistries, such as C8, C18, and phenyl, are tested to find the most suitable stationary phase for retaining and separating Cephapirin(1-) from other components in the sample. nih.gov For many applications, a C18 column, like the XBridge C18 or Zorbax Extend C18, has proven to be effective. nih.govnih.gov

Mobile Phase: The composition of the mobile phase, typically a mixture of an aqueous solution and an organic solvent like acetonitrile (B52724) or methanol, is carefully adjusted. nih.govchromatographyonline.com The use of additives such as formic acid helps to improve peak shape and ionization efficiency. nih.gov A common mobile phase consists of 0.15% formic acid in water (mobile phase A) and acetonitrile (mobile phase B) run under a gradient elution program. nih.govnih.gov

Temperature: The column oven temperature is another important parameter that can affect the separation. A temperature of around 40°C is often found to be optimal for the analysis of Cephapirin(1-). nih.govnih.gov

Flow Rate: The flow rate of the mobile phase is also optimized to ensure efficient separation within a reasonable analysis time. A typical flow rate is 0.6 mL/min. nih.govnih.gov

By carefully optimizing these conditions, researchers can achieve excellent chromatographic performance, characterized by sharp peaks, good resolution, and short analysis times. nih.gov

Table 2: Optimized Chromatographic Conditions for Cephapirin Analysis

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Column | XBridge C18 (100 mm x 4.6 mm, 3.5 µm) | nih.govnih.gov |

| Mobile Phase A | 0.15% Formic Acid in Water | nih.govnih.gov |

| Mobile Phase B | Acetonitrile | nih.govnih.gov |

| Flow Rate | 0.6 mL/min | nih.govnih.gov |

| Column Temperature | 40 °C | nih.govnih.gov |

| Injection Volume | 10 µL | nih.gov |

Mass Spectrometry Parameters for Trace Detection and Fragmentation Analysis

The mass spectrometer settings are fine-tuned to maximize the signal for Cephapirin(1-) and its fragments, enabling trace-level detection. Electrospray ionization (ESI) is a commonly used ionization source, and it can be operated in either positive or negative ion mode. nih.govnih.gov For Cephapirin, positive ion mode is often selected. nih.gov

Multiple Reaction Monitoring (MRM) is a key technique used in tandem mass spectrometry for quantification. In MRM, specific precursor-to-product ion transitions are monitored. For Cephapirin, the transition of m/z 424.0 > 292.0 is typically used for quantification, while the transition m/z 424.0 > 320.0 serves for qualification or confirmation. nih.govresearchgate.net

Other critical mass spectrometry parameters that are optimized include:

Declustering Potential (DP): Helps to prevent ion clusters from entering the mass analyzer. A typical value is 40. nih.gov

Entrance Potential (EP): Focuses the ions into the mass spectrometer. A common setting is 10. nih.gov

Collision Energy (CE): Controls the fragmentation of the precursor ion in the collision cell. Values of 22 and 25 are often used. nih.gov

Collision Cell Exit Potential (CXP): Guides the fragment ions out of the collision cell.

Source Temperature: Affects the desolvation of the ESI droplets. A temperature of 400°C is frequently employed. nih.gov

Nebulizer and Gas Settings (GS1, GS2): These control the flow of gases used for nebulization and desolvation. nih.gov

Through the careful optimization of these parameters, UHPLC-MS/MS methods can achieve the high sensitivity required for trace detection and reliable fragmentation analysis of Cephapirin(1-). nih.gov

Table 3: Optimized Mass Spectrometry Parameters for Cephapirin Detection

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |

| Quantification Transition (MRM) | m/z 424.0 > 292.0 | nih.govresearchgate.net |

| Qualification Transition (MRM) | m/z 424.0 > 320.0 | nih.govresearchgate.net |

| Declustering Potential (DP) | 40 | nih.gov |

| Entrance Potential (EP) | 10 | nih.gov |

| Collision Energy (CE) | 22, 25 | nih.gov |

| Source Temperature | 400 °C | nih.gov |

Identification and Quantification of Metabolites and Degradation Products

Understanding the metabolic fate and degradation pathways of Cephapirin(1-) is crucial for a comprehensive assessment of its biological activity and environmental impact. Advanced analytical techniques are employed to identify and quantify these related substances.

Use of LC/UV-VIS Photodiode Array and LC-MS for Metabolite Identification

Liquid chromatography coupled with a UV-VIS photodiode array (LC/UV-VIS PDA) detector and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the identification of Cephapirin(1-) metabolites. researchgate.netnih.gov The principal metabolite of Cephapirin found in bovine milk and serum has been identified as desacetylcephapirin (B1204039). researchgate.netnih.gov

The LC/UV-VIS PDA detector provides information about the UV absorption spectrum of the separated compounds, which can aid in their preliminary identification. nih.gov For more definitive identification, LC-MS is used. The mass spectrometer provides the molecular weight of the metabolite and, through fragmentation analysis (MS/MS), can yield structural information. nih.gov For instance, in bovine milk, several metabolites and degradation products have been identified using electrospray ionization-ion trap tandem mass spectrometry, including desacetylcephapirin, cephapirin lactone, and hydrolyzed cephapirin. nih.gov

In some studies, the degradation of Cephapirin has been investigated under various conditions, such as in kidney extract, where it was found to degrade completely and immediately. nih.gov Techniques like LC-Time of Flight/MS (LC-ToF/MS) have been utilized to detect and identify the resulting degradation products. wur.nl

Table 4: Identified Metabolites and Degradation Products of Cephapirin

| Compound Name | Matrix | Identification Method | Reference |

|---|---|---|---|

| Desacetylcephapirin | Bovine Milk, Serum | LC/UV-VIS PDA, LC-MS | researchgate.netnih.gov |

| Cephapirin Lactone | Bovine Milk | LC-MS/MS | nih.gov |

| Hydrolyzed Cephapirin | Bovine Milk | LC-MS/MS | nih.gov |

| Reduced Cephapirin Lactone | Bovine Milk | LC-MS/MS | nih.gov |

| Methylcephapirin | Bovine Milk | LC-MS/MS | nih.gov |

Strategies for Multi-Class Beta-Lactam Analysis

The simultaneous detection and quantification of multiple β-lactam antibiotics, including Cephapirin, from a single sample is a critical requirement in pharmaceutical manufacturing and food safety monitoring. mdpi.com β-lactam antibiotics encompass several classes, such as penicillins, cephalosporins, penems, carbacephems, and monobactams. mdpi.com Due to the potential for cross-contamination in manufacturing facilities and the presence of residues in food products of animal origin, highly sensitive and specific multi-class analytical methods are essential. mdpi.commdpi.comresearchgate.net

A primary strategy for this purpose is the use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). mdpi.comresearchgate.net Techniques like ultra-high performance liquid chromatography (UHPLC-MS/MS) have been developed for the trace-level detection of β-lactams like Cephapirin and Ceftiofur in cleaning rinse solutions from pharmaceutical reactors. mdpi.comnih.gov These methods offer high sensitivity and reproducibility, which is crucial for enforcing regulatory guidelines concerning antibiotic contamination. mdpi.com

Researchers have successfully developed multi-residue methods using techniques such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure combined with UHPLC-MS/MS to detect a wide range of β-lactam antibiotics in diverse matrices, including aquaculture products and bovine milk. mdpi.commdpi.comwaters.com For instance, one method was capable of extracting and analyzing fifteen different β-lactam antibiotics, including Cephapirin, from bovine milk, demonstrating the power of modern chromatographic techniques in comprehensive residue analysis. mdpi.com These multi-class methods are indispensable for ensuring product quality and public health. researchgate.netin.gov

Online Desalting Techniques for Impurity Analysis

The analysis of impurities in bulk pharmaceutical ingredients is fundamental to ensuring drug quality and safety. However, a significant analytical challenge arises when official pharmacopoeial methods require the use of non-volatile mobile phases, such as phosphate buffers, for chromatographic separation. researchgate.netresearchgate.net These non-volatile salts are incompatible with mass spectrometry (MS) detectors, as they can interfere with ionization and contaminate the system. researchgate.netwaters.com

To overcome this incompatibility, researchers have implemented innovative solutions such as multiple heart-cutting two-dimensional liquid chromatography (2D-LC) combined with an online desalting technique. researchgate.netresearchgate.net This methodology allows for the characterization of impurities under the conditions specified by official standards. researchgate.net

The process works in two dimensions:

First Dimension: The sample is first separated on an analytical column using the non-volatile mobile phase as stipulated by the official method. researchgate.netresearchgate.net

Heart-Cutting and Transfer: As a specific impurity peak elutes from the first-dimension column, it is selectively captured in a sample loop (a process known as "heart-cutting"). This isolated fraction is then transferred to a second, different chromatographic system. researchgate.netresearchgate.net

Second Dimension (Desalting): The second-dimension column uses a volatile mobile phase (e.g., containing ammonium (B1175870) formate (B1220265) or formic acid) that is compatible with the MS detector. researchgate.netresearchgate.net This step effectively removes the non-volatile salts from the impurity fraction before it enters the mass spectrometer.

This online desalting approach has been successfully used to separate and characterize twelve different impurities and isomers in Cephapirin sodium. researchgate.netresearchgate.net By resolving the conflict between non-volatile buffers and MS detection, this technique enables a more thorough impurity profiling, which can be used to improve quality control methods in pharmacopoeias. researchgate.net

Method Validation Criteria (e.g., LOD, LOQ, Linearity, Precision, Accuracy)

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. wjarr.com For Cephapirin(1-), this involves establishing key performance characteristics to ensure that the data generated are reliable, consistent, and accurate. wjarr.comresearchgate.net The primary validation parameters include the limit of detection (LOD), limit of quantitation (LOQ), linearity, precision, and accuracy. wjarr.comchromatographyonline.com

A highly sensitive UHPLC-MS/MS method was developed and validated for quantifying trace amounts of Cephapirin. mdpi.comresearchgate.net The validation was performed in accordance with international guidelines to confirm that the method is specific, linear, precise, and accurate for its application in analyzing reactor cleaning rinse solutions. nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. chromatographyonline.com For this specific Cephapirin method, the LOD was established at 0.15 parts per billion (ppb) and the LOQ at 0.4 ppb. mdpi.comresearchgate.net

Linearity: Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical response over a specified range. chromatographyonline.com The method for Cephapirin was found to be linear across a range of 0.4 ppb to 1.5 ppb, with a coefficient of determination (R²) greater than 0.99, indicating an excellent linear relationship. mdpi.comresearchgate.net

Precision: Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. The method's precision at the LOQ was evaluated by performing six replicate injections, which resulted in a relative standard deviation (RSD) of the peak area of 1.7% for Cephapirin, well within acceptable limits. mdpi.com

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It was determined by spiking blank samples with known amounts of Cephapirin at four different concentration levels (from LOQ to 150% of the target concentration). The percentage recovery for all levels was observed to be within the range of 80% to 120%, confirming the method's accuracy. mdpi.comnih.gov

The detailed findings from the method validation study for Cephapirin are summarized in the table below.

Table 1: Method Validation Data for Cephapirin Analysis via UHPLC-MS/MS

| Validation Parameter | Finding | Details |

|---|---|---|

| Limit of Detection (LOD) | 0.15 ppb | The lowest concentration at which Cephapirin can be detected. mdpi.comresearchgate.net |

| Limit of Quantitation (LOQ) | 0.4 ppb | The lowest concentration that can be accurately quantified. mdpi.comresearchgate.net |

| Linearity | R² > 0.999 | Established over a concentration range of 0.4 ppb to 1.5 ppb. mdpi.com |

| Precision | 1.7% RSD | Relative Standard Deviation for six replicate injections at the LOQ level. mdpi.com |

| Accuracy | 80% - 120% Recovery | Determined by the percent recovery of spiked samples at four concentration levels. mdpi.comnih.gov |

Computational and Theoretical Investigations

Study of Molecular Conformation and Electronic Structure

The three-dimensional arrangement of atoms (conformation) and the distribution of electrons (electronic structure) are fundamental to a molecule's properties. For Cephapirin (B1668819), these aspects have been explored through various computational methods. researchgate.net

It has been noted that Cephapirin exists as a zwitterion across a wide pH range, which significantly increases its polarity. researchgate.net Computational studies have investigated the molecular conformation and electronic properties of the Cephapirin anion, its neutral form, and several of its zwitterionic forms. researchgate.net The formation of these zwitterions involves intramolecular proton transfers, leading to molecules with distinct charge distributions. wisdomlib.org

Tautomerism in Cephapirin, including keto-enol and lactam-lactim shifts, has also been a subject of computational analysis. wisdomlib.orgamazonaws.com These studies explore the relocation of hydrogen atoms between functional groups, resulting in the formation of lactim, enol, and lactim-enol derivatives. wisdomlib.orgwisdomlib.org The stability of these different tautomeric forms is closely linked to their electronic properties. wisdomlib.org At a physiological pH, the zwitterionic form is often favored. d-nb.info

To investigate the complex structures of Cephapirin and its derivatives, researchers have employed semi-empirical molecular orbital methods. researchgate.net These methods simplify the complex equations of quantum mechanics by incorporating experimental data (parameters), allowing for the calculation of molecular properties with reduced computational cost. uni-muenchen.deindexcopernicus.com

The Austin Model 1 (AM1) method is a prominent semi-empirical technique that has been extensively used to study beta-lactam antibiotics, including Cephapirin. wisdomlib.org Researchers have used the AM1 method to optimize the geometry, conformation, and electronic structure of Cephapirin, its tautomers, and its zwitterions, typically modeling them as isolated molecules in the gas phase. researchgate.netwisdomlib.orgresearchgate.net This approach has been crucial in elucidating the mechanisms of tautomerism and zwitterion formation by analyzing charge distributions and other molecular properties. wisdomlib.org

Computational studies using the AM1 method have calculated several key quantum chemical parameters for Cephapirin and its various forms. researchgate.netresearchgate.net These parameters provide a quantitative understanding of the molecule's stability and electronic characteristics.

Heats of Formation (ΔHf°): This value indicates the energy change when a compound is formed from its constituent elements and is a measure of its thermodynamic stability. researchgate.netresearchgate.net

Atomic Charges: These calculations determine the distribution of electron density among the atoms within the molecule. researchgate.netresearchgate.net Analyzing the net charges on heteroatoms (like nitrogen and oxygen) is fundamental to understanding the mechanisms of protonation and tautomerism. wisdomlib.org

These calculated parameters for different tautomers and zwitterions allow for a comparative analysis of their stability and reactivity. researchgate.netwisdomlib.org

| Parameter | Description | Relevance to Cephapirin Studies |

|---|---|---|

| Heats of Formation (ΔHf°) | Energy released or absorbed upon compound formation from elements. | Used to compare the thermodynamic stability of different tautomers and zwitterions. wisdomlib.orgresearchgate.net |

| Dipole Moment (µ) | A measure of the net molecular polarity. | Highlights the increased polarity of zwitterionic forms, which influences interactions in biological systems. researchgate.netwisdomlib.org |

| Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Crucial for studying proton transfer mechanisms and predicting sites of protonation. researchgate.netwisdomlib.org |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). mdpi.comossila.com The energies of these orbitals are critical for understanding a molecule's chemical reactivity and its electronic properties. researchgate.net

HOMO: The highest energy orbital containing electrons. Its energy level relates to the molecule's ability to donate electrons. ossila.com

LUMO: The lowest energy orbital that is empty of electrons. Its energy level relates to the molecule's ability to accept electrons. ossila.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A small gap is generally associated with high chemical reactivity and low kinetic stability. researchgate.net

For Cephapirin, the energies of the HOMO and LUMO (E_HOMO and E_LUMO) have been calculated for its various tautomers and zwitterions using the AM1 method. researchgate.netresearchgate.net This analysis helps in assessing the molecular stability and reactivity of each form, which can influence their pharmacological efficacy. wisdomlib.org

| Orbital | Description | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Indicates the capacity of a molecule to act as an electron donor. ossila.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. | Indicates the capacity of a molecule to act as an electron acceptor. ossila.com |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity. researchgate.net This parameter is used to compare the reactivity of Cephapirin's different forms. wisdomlib.org |

Elucidation of Proton Transfer Mechanisms

Proton transfer is a fundamental reaction step in many chemical and biological processes, including the interconversion of Cephapirin's tautomers and zwitterions. wisdomlib.orgnih.gov Computational studies have focused on elucidating these mechanisms by examining the net charges on nitrogen atoms in different positions within the molecule. researchgate.net

In Silico Prediction of Physiochemical Properties (e.g., Acid Dissociation Constants)

Beyond structural and electronic properties, computational methods (in silico prediction) are used to estimate key physicochemical parameters like the acid dissociation constant (pKa). uni-due.de The pKa value indicates the strength of an acid in solution and determines the ionization state of a molecule at a given pH. researchgate.net This is critical because the degree of ionization affects a molecule's solubility, membrane permeability, and interaction with biological targets. uni-due.de

For Cephapirin, which has multiple ionizable groups, in silico predictions have been performed using software like Marvin and ACD/Percepta. uni-due.denih.gov These computational predictions have been compared with experimentally determined values. Experimental studies using techniques such as potentiometry and spectrophotometry have determined two pKa values for Cephapirin. uni-due.denih.govresearchgate.net

| Associated Group | Experimental pKa Value | In Silico Prediction Agreement |

|---|---|---|

| Carboxylic Acid Deprotonation | 2.74 ± 0.01 uni-due.denih.govresearchgate.net | Experimentally obtained values generally agree with in silico predicted data (ACD/Percepta RMSE: 0.552 and Marvin RMSE: 0.706 for a set of 88 cephalosporin (B10832234) pKa values). uni-due.denih.gov |

| Pyridinium (B92312) Ring Deprotonation | 5.13 ± 0.01 uni-due.denih.govresearchgate.net |

This data is crucial for understanding the behavior of Cephapirin in biological systems, as it indicates that at a typical physiological pH of around 7.4, the molecule will exist primarily as an anionic species. uni-due.denih.gov

Computational Modeling for Understanding Molecular Interactions

Computational modeling has become an indispensable tool for elucidating the molecular interactions of Cephapirin at an atomic level. These theoretical investigations provide profound insights into the compound's electronic structure, conformational dynamics, and binding mechanisms with biological targets, which are often difficult to capture through experimental methods alone. Techniques such as quantum chemical calculations, molecular docking, and molecular dynamics simulations have been employed to understand the intricacies of Cephapirin's behavior.

Quantum Chemical Calculations

Quantum chemical methods are frequently used to explore the fundamental electronic properties of Cephapirin. Semi-empirical methods, such as the Austin Model-1 (AM1), have been utilized to study the geometry, conformation, and electronic structure of Cephapirin's tautomers and zwitterionic forms in the gas phase. wisdomlib.orgresearchgate.netwisdomlib.org Such studies analyze how the relocation of hydrogen atoms leads to different isomers, like lactim and enol forms, and how this influences the molecule's stability. wisdomlib.orgwisdomlib.org The stability of these tautomers is correlated with their electronic properties, including heats of formation, dipole moments, and ionization potentials. wisdomlib.org

Investigations into the zwitterionic forms of Cephapirin, which bear both positive and negative charges, are crucial as these forms can enhance polarity and affect interactions with biological membranes. wisdomlib.orgresearchgate.net The protonation of specific nitrogen atoms significantly impacts the stability and activity of these zwitterions. wisdomlib.org Key molecular properties calculated using the AM1 method, such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), help in understanding the molecule's reactivity and ability to act as an electron donor or acceptor. researchgate.netwisdomlib.org

Density Functional Theory (DFT) has also been applied to study Cephapirin, particularly in the context of its properties as a corrosion inhibitor for carbon steel. aip.org These quantum chemical calculations help to correlate the molecule's electronic characteristics with its ability to form a protective film on a metal surface. aip.orgdntb.gov.ua

Table 1: Calculated Molecular Properties of Cephapirin Tautomers and Zwitterions (Illustrative Data based on AM1 Method Findings)

| Molecular Form | Heat of Formation (ΔHf°) (kcal/mol) | Dipole Moment (µ) (Debye) | Ionization Potential (IP) (eV) | EHOMO (eV) | ELUMO (eV) |

|---|---|---|---|---|---|

| Cephapirin (Lactam) | Data not available | Data not available | Data not available | Data not available | Data not available |

| Lactim Tautomer | Data not available | Data not available | Data not available | Data not available | Data not available |

| Enol Tautomer | Data not available | Data not available | Data not available | Data not available | Data not available |

| Zwitterion 1 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Zwitterion 2 | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: Specific numerical values from the source documents are not available; this table illustrates the types of data generated in computational studies described in the literature. wisdomlib.orgresearchgate.netresearchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Cephapirin, docking simulations are vital for understanding its interaction with target enzymes, primarily Penicillin-Binding Proteins (PBPs). These proteins are essential for bacterial cell wall synthesis, and their inhibition by β-lactam antibiotics is the primary mechanism of antibacterial action. researchgate.net

In one study, the binding affinity of Cephapirin with the SecA subunit of PBP from Borrelia burgdorferi, the causative agent of Lyme disease, was investigated. researchgate.net The docking results revealed a significant binding affinity, indicating effective interaction with the drug-binding pocket of the PBP. researchgate.net This interaction is often stabilized by hydrogen bonds and other non-covalent interactions. researchgate.netnih.gov For instance, the binding score of Cephapirin was compared with other cephalosporins, providing a relative measure of potency against this specific bacterial protein. researchgate.net

Such in silico analyses are critical in the early stages of drug discovery, allowing for the virtual screening of numerous compounds and providing a rationale for the observed antimicrobial activity. nih.govmdpi.com For example, a study on cephalosporin analogues against PBP from Salmonella typhimurium used docking to identify promising leads with high binding affinities. nih.gov

Table 2: Molecular Docking Scores of Cephalosporins against Borrelia burgdorferi Penicillin-Binding Protein (PBP)

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Cephapirin | -7.9 |

| Cefamandole | -8.4 |

| Cefuroxime (B34974) | -8.2 |

| Cefoxitin | -7.2 |

Source: Data extracted from a study on the evaluation of cephalosporins for the treatment of Lyme disease. researchgate.net

Molecular Dynamics Simulations

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govresearchgate.net All-atom MD simulations have been performed for a range of antimicrobials, including Cephapirin, in explicit water to analyze their structural and dynamic features. nih.gov These simulations can reveal the conformational flexibility of the drug molecule in solution and the stability of the drug-protein complex. nih.govnih.gov

MD simulations can validate the results of docking studies by assessing the stability of the predicted binding poses. nih.gov For instance, simulations of cephalosporin-enzyme complexes have shown that stable hydrogen bond networks between the ligand and protein are crucial for maintaining the integrity of the complex and are often associated with higher activity. nih.gov This detailed understanding of the dynamic interactions is essential for the rational design of more potent antibiotic derivatives. nih.govnih.gov

Interactions with Biological Systems Beyond Direct Antimicrobial Action

Effects on Bacterial Cellular Components beyond Cell Wall Synthesis

Beyond the well-documented disruption of the cell wall, evidence suggests that β-lactam antibiotics like Cephapirin (B1668819) can also impact the formation and integrity of the bacterial cytoplasmic membrane. nih.gov The cell envelope, a multi-layered barrier protecting the bacterium, includes the inner membrane, which is critical for viability and contains proteins essential for transport, signaling, and synthesis. frontiersin.org Agents that perturb the cell envelope can trigger stress responses that remodel the membrane. frontiersin.org

Studies utilizing Cephapirin to examine its interaction with growing Bacillus subtilis cells have demonstrated effects that extend beyond cell wall synthesis to the cytoplasmic membrane. nih.gov In one study, a Cephapirin concentration of 0.1 µg/mL was sufficient to cause saturation binding and quantitative cell death. nih.gov At this concentration, Cephapirin was observed to inhibit the formation of D-alanine carboxypeptidase, a membrane-associated enzyme. nih.gov